

# An In-depth Technical Guide to the Molecular Structure of 2-Bromotriphenylene

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## Compound of Interest

Compound Name: 2-Bromotriphenylene

Cat. No.: B175828

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and known properties of **2-Bromotriphenylene**, a polycyclic aromatic hydrocarbon of interest in materials science and as an intermediate in organic synthesis. While detailed experimental data on its crystal structure and spectral analyses are not readily available in public databases, this document synthesizes the existing information to offer a valuable resource for research and development.

## Molecular Identity and Physical Properties

**2-Bromotriphenylene** is a derivative of triphenylene, a planar, electron-rich aromatic system. The introduction of a bromine atom at the 2-position influences its electronic properties and reactivity, making it a useful building block for the synthesis of more complex molecules, particularly in the development of organic electronics such as OLEDs.<sup>[1]</sup>

Table 1: General and Physical Properties of **2-Bromotriphenylene**

Property	Value	Reference(s)
Chemical Formula	C <sub>18</sub> H <sub>11</sub> Br	[2][3]
Molecular Weight	307.18 g/mol	[4]
CAS Number	19111-87-6 (primary), 828-87-5	[2][3]
Appearance	White to orange to green powder/crystal	[2]
Melting Point	132-136 °C	[2]
Purity	>98.0% (commercially available)	[4]

## Molecular Structure

The core of **2-Bromotriphenylene** is the triphenylene moiety, which consists of four fused benzene rings. This arrangement results in a rigid, planar structure. The bromine atom is substituted on one of the outer benzene rings.

Figure 1: 2D structure of **2-Bromotriphenylene**.

## Experimental Data (Hypothetical and General Protocols)

Due to the absence of specific published experimental data for **2-Bromotriphenylene**, this section outlines the general methodologies that would be employed for its characterization.

## Synthesis

The synthesis of **2-Bromotriphenylene** would likely involve a multi-step organic synthesis process. A plausible route could be the bromination of a triphenylene precursor.

General Experimental Protocol for Bromination:

- **Dissolution:** Dissolve the triphenylene starting material in a suitable inert solvent (e.g., a halogenated solvent like dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Reagent Addition:** Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) with a radical initiator, or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature, often at room temperature or slightly below to manage the reaction's exothermicity. The reaction would be protected from light to prevent unwanted side reactions.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- **Purification:** After filtering off the drying agent, concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure **2-Bromotriphenylene**.

## Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths and angles.

General Experimental Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** Grow single crystals of **2-Bromotriphenylene** suitable for X-ray analysis. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
- **Data Collection:** Mount a suitable crystal on a goniometer head of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations) using a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).<sup>[5]</sup>

- **Structure Solution and Refinement:** Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares methods.[5]

While specific data for **2-Bromotriphenylene** is unavailable, crystallographic analysis of similar brominated aromatic compounds reveals typical C-C bond lengths within the aromatic rings ranging from 1.37 to 1.42 Å and C-Br bond lengths in the range of 1.88 to 1.92 Å. The planarity of the triphenylene core would be a key feature to confirm.[6][7]

## Spectroscopic Analysis

### 3.3.1. NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the structure of organic molecules in solution.

- $^1\text{H}$  NMR: The proton NMR spectrum of **2-Bromotriphenylene** would be expected to show a complex pattern of signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The number of distinct signals, their chemical shifts, and their coupling patterns would be consistent with the substitution pattern on the triphenylene core.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts would be in the aromatic region (typically  $\delta$  120-150 ppm). The carbon atom attached to the bromine would be expected to have a chemical shift influenced by the electronegativity of the bromine atom.[8][9]

General Experimental Protocol for NMR Spectroscopy:

- **Sample Preparation:** Dissolve a few milligrams of the purified **2-Bromotriphenylene** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- **Data Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer. Standard pulse programs would be used.
- **Data Processing and Analysis:** Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts and

coupling constants.

### 3.3.2. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion:** The mass spectrum of **2-Bromotriphenylene** would show a characteristic molecular ion peak ( $M^+$ ). Due to the presence of the two stable isotopes of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks of almost equal intensity, separated by 2 m/z units ( $M^+$  and  $M+2^+$ ).[\[10\]](#)
- **Fragmentation:** Common fragmentation pathways for brominated aromatic compounds include the loss of the bromine atom ( $M-\text{Br}^+$ ) and fragmentation of the aromatic core.[\[11\]](#)

General Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as electron ionization (EI) or chemical ionization (CI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Spectrum Generation:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

## Applications in Research and Development

**2-Bromotriphenylene** serves as a crucial intermediate in the synthesis of advanced materials. Its planar and electron-rich nature makes it an ideal building block for:

- **Organic Light-Emitting Diodes (OLEDs):** As a precursor for hole transport layer (HTL) materials or host materials in electroluminescent devices.[\[1\]](#)

- Organic Photovoltaics (OPVs): In the development of new organic semiconductor materials. [2]
- Fluorescent Probes: As an intermediate for creating fluorescent sensors for biomedical applications.[1]

## Conclusion

**2-Bromotriphenylene** is a molecule with significant potential in materials science. While a complete, publicly available dataset of its experimental structural and spectral data is currently lacking, this guide provides a foundational understanding of its properties and the standard methodologies for its characterization. Further research to fully elucidate its crystallographic and spectroscopic details would be highly valuable for the scientific community and would accelerate its application in the development of next-generation organic electronic devices.

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